molecular formula C12H17NO B1408941 3-[(3,4-Dimethylphenoxy)methyl]azetidine CAS No. 1862749-10-7

3-[(3,4-Dimethylphenoxy)methyl]azetidine

Cat. No. B1408941
CAS RN: 1862749-10-7
M. Wt: 191.27 g/mol
InChI Key: BLILFGJFXMCFNR-UHFFFAOYSA-N
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Description

“3-[(3,4-Dimethylphenoxy)methyl]azetidine” is a synthetic organic compound . It belongs to the class of azetidines, which are heterocyclic organic compounds containing a four-membered nitrogen-containing ring.


Synthesis Analysis

The synthesis of azetidines often involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include the intramolecular amination of organoboronates via a 1,2-metalate shift of an aminoboron “ate” complex .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H17NO/c1-9-3-10(2)5-12(4-9)14-8-11-6-13-7-11/h3-5,11,13H,6-8H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving azetidines are diverse. For instance, Suzuki-Miyaura-type cross-couplings between alkyl iodides and aryl organoborons can be achieved . Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine can provide various 3-arylazetidines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.73 . It is a powder with a storage temperature of 4 degrees Celsius . .

Scientific Research Applications

Synthesis and Structural Analysis

  • Stereoselective Synthesis : The compound is used in the stereoselective synthesis of cis-3,4-disubstituted piperidines, through ring transformation of 2-(2-mesyloxyethyl)azetidines. These synthesized compounds are valuable in medicinal chemistry as templates (Mollet et al., 2011).

  • Spectral Properties : The compound plays a role in the synthesis and spectroscopic analysis of long-chain aza, aziridine, and azetidine fatty esters. Its structure has been characterized using 1H NMR and 13C NMR spectral analysis (Jie & Syed-rahmatullah, 1992).

  • Synthesis and Pharmacological Study : It's also used in the synthesis of molecules for studying their antibiotic effect against bacteria and lipoxygenase activity. This includes the creation of structures bearing multiple functional groups (Rasool et al., 2016).

Advanced Materials and Chemical Analysis

  • Polymerization Studies : The compound is investigated in the context of polymerization, particularly in the formation of azetidine and its derivatives. This includes understanding the structural properties and potential applications in material science (Schacht & Goethals, 1974).

  • Azetidine in Organic Synthesis : Its role in organic synthesis, particularly in the formation of azetidine-3-ones, is significant. These structures serve as versatile substrates for the synthesis of functionalized azetidines, with applications in various areas of chemistry (Ye, He, & Zhang, 2011).

  • Development of Self-Curable Systems : In the creation of self-curable systems, such as aqueous-based polyurethane dispersion, the compound's derivatives play a critical role. This has implications in the development of new materials with specific properties (Wang et al., 2006).

Biomedical Research

  • Receptor Study and Synthesis : It is used in the synthesis of novel ligands for nicotinic receptors, which has implications in neuroscience and pharmacology (Karimi & Långström, 2002).

  • Neuroscience Research : The compound is involved in the study of metabotropic glutamate receptors, specifically in facilitating long-term potentiation within the dentate gyrus in vivo. This is crucial for understanding brain functions and neural mechanisms (Manahan‐Vaughan & Reymann, 1996).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[(3,4-dimethylphenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-3-4-12(5-10(9)2)14-8-11-6-13-7-11/h3-5,11,13H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLILFGJFXMCFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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